

Application Notes and Protocols for GSK3-IN-7

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Compound of Interest

Compound Name: GSK3-IN-7

Cat. No.: B2878702

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Disclaimer: Initial searches for a specific Glycogen Synthase Kinase 3 (GSK-3) inhibitor explicitly named "**GSK3-IN-7**" did not yield a commercially available compound under this designation. It is possible that this is an internal, non-commercial name. Therefore, these application notes and protocols have been generated for a well-characterized, potent, and widely used GSK-3 inhibitor, CHIR-99021, which is functionally representative of a GSK-3 inhibitor. All data and protocols provided herein pertain to CHIR-99021.

Introduction

CHIR-99021 is a highly potent and selective, ATP-competitive inhibitor of Glycogen Synthase Kinase 3 (GSK-3).^[1] It targets both GSK-3 α and GSK-3 β isoforms with high efficacy.^[1] GSK-3 is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and differentiation. A key function of GSK-3 is its role as a negative regulator in the canonical Wnt/ β -catenin signaling pathway. By inhibiting GSK-3, CHIR-99021 prevents the phosphorylation and subsequent proteasomal degradation of β -catenin.^{[2][3]} This leads to the stabilization and accumulation of β -catenin in the cytoplasm, followed by its translocation into the nucleus where it activates TCF/LEF-mediated transcription of Wnt target genes.^{[2][3]} This robust activation of the Wnt signaling pathway makes CHIR-99021 an invaluable tool in stem cell research for maintaining pluripotency and directing differentiation, as well as in studies of cancer, neurodegenerative diseases, and diabetes.^{[3][4][5]}

Supplier and Purchasing Information

A variety of life science suppliers offer CHIR-99021, often under its alternative name CT99021. The following table summarizes purchasing information from several common vendors. Researchers should always refer to the supplier's website for the most current information.

Supplier	Catalog Number(s)	Purity	Available Quantities
Tocris Bioscience	4423	≥98%	2 mg, 10 mg, 50 mg
Selleck Chemicals	S1263	99.91%	10 mM (1 mL in DMSO), 5 mg, 10 mg, 50 mg, 100 mg, 200 mg
Hello Bio	HB1261	Not specified	10 mg, 25 mg, 50 mg, 100 mg
Reagents Direct	27-H76	>98% by HPLC	2 mg
Axon Medchem	1386	99%	2 mg, 5 mg, 25 mg
TargetMol	T2310	99.29%	10 mM (1 mL in DMSO), 5 mg, 10 mg, 25 mg, 50 mg, 100 mg
Creative BioLabs	REK7-K100	>98%	2 mg
Abcam	ab120890	>98%	2 mg, 5 mg, 10 mg, 25 mg, 50 mg
STEMCELL Technologies	72052, 72054	Not specified	2 mg, 10 mg

Quantitative Data

The following tables summarize the key quantitative data for CHIR-99021, including its inhibitory activity against GSK-3 and effective concentrations in various cell-based assays.

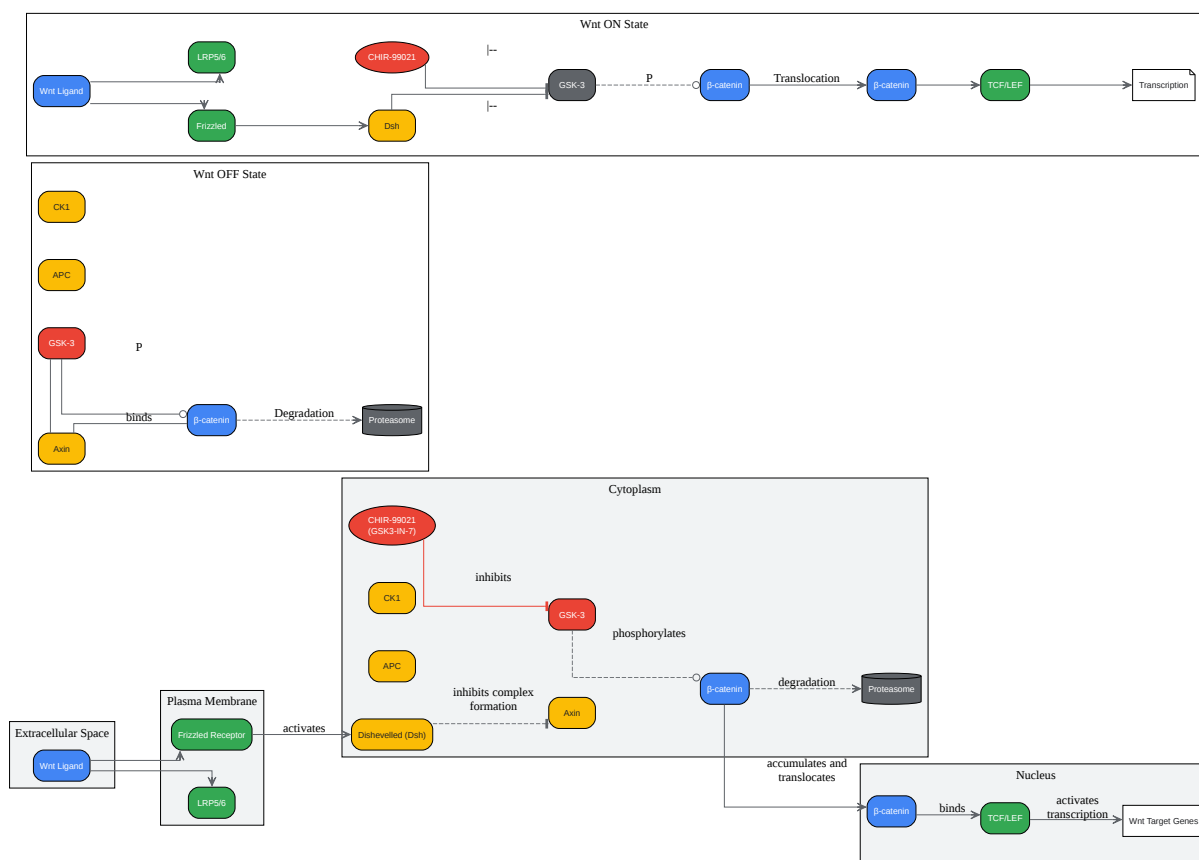
Table 1: In Vitro Inhibitory Activity

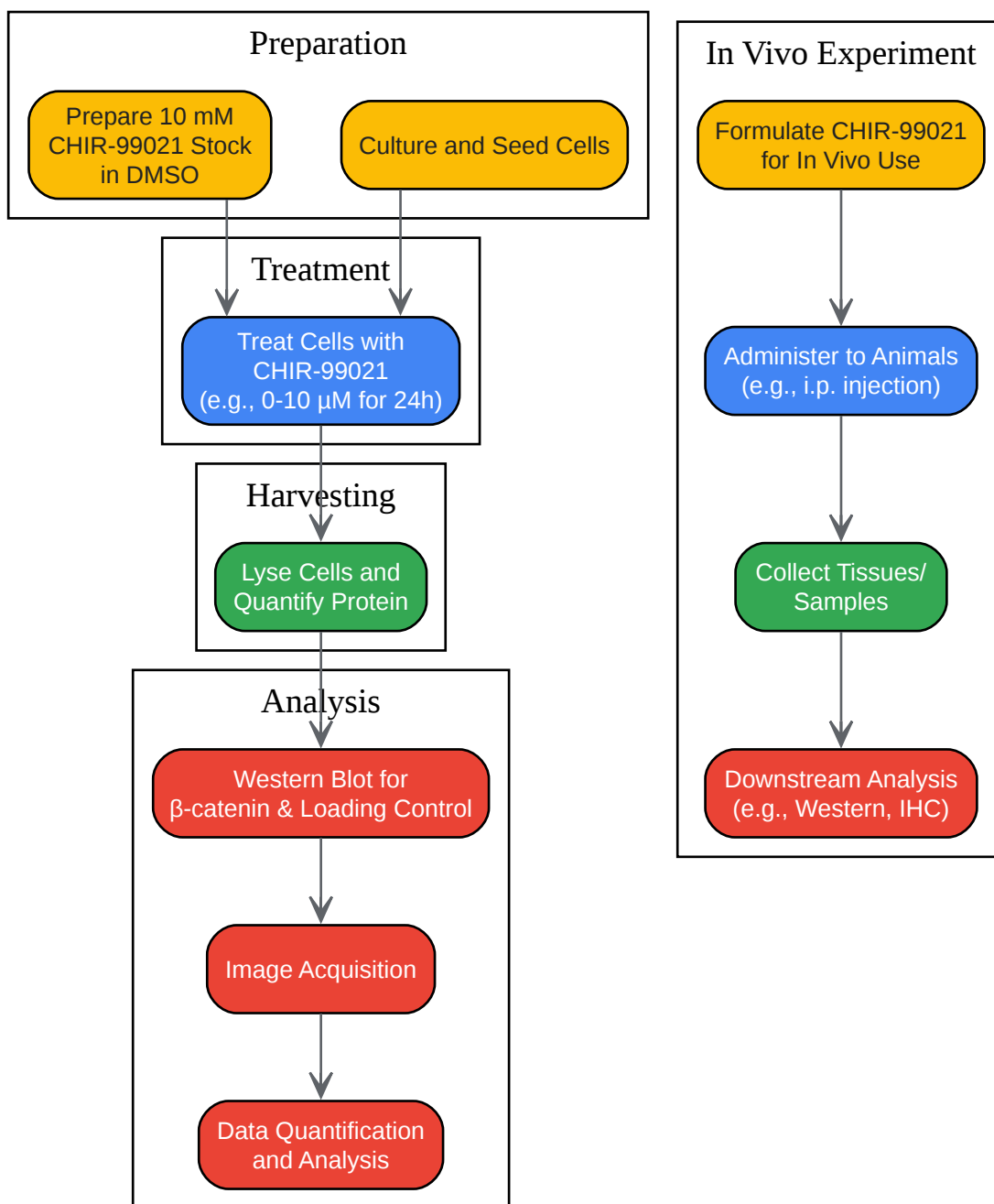
Target	IC50	Assay Conditions	Reference
GSK-3 β	6.7 nM	Cell-free kinase assay	[1] [6]
GSK-3 α	10 nM	Cell-free kinase assay	[1] [6]

Table 2: Effective Concentrations in Cell-Based Assays

Cell Line/Type	Assay	Effective Concentration	Reference
CHO-IR cells	Glycogen synthase activation	EC50 = 0.763 μ M	[6]
HepG2 cells	Not specified	EC50 = 1.5 μ M	[7]
CHO cells	Not specified	EC50 = 0.13 μ M	[7]
Mouse Embryonic Stem Cells (mESCs)	Maintenance of pluripotency	3 μ M	[7]
Human Dental Pulp Stem Cells (hDPSCs)	Proliferation	5 nM	[8]
ST2 (mouse bone marrow stromal cells)	Osteogenic differentiation	2.5 - 5 μ M	[9]
C2C12 (mouse myoblasts)	Myogenic differentiation	3 μ M	[10]
Human Tenon's Fibroblasts (HTFs)	Cell viability	Non-toxic up to 10 μ M	[11]
Human iPSCs	Definitive endoderm induction	1 - 3 μ M	[12]
Human ESC-derived embryoid bodies	Cardiomyogenic differentiation	8 - 12 μ M	[13]

Signaling Pathway





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- To cite this document: BenchChem. [Application Notes and Protocols for GSK3-IN-7]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2878702#gsk3-in-7-supplier-and-purchasing-information]

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